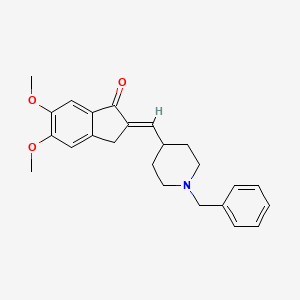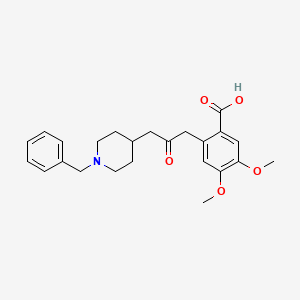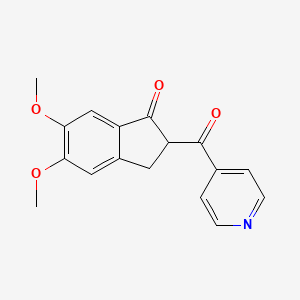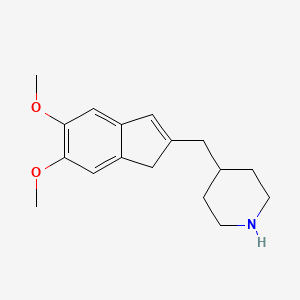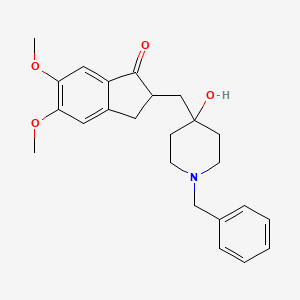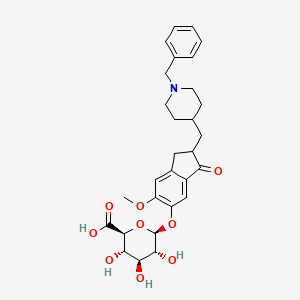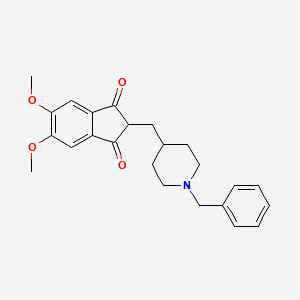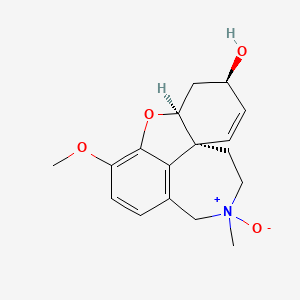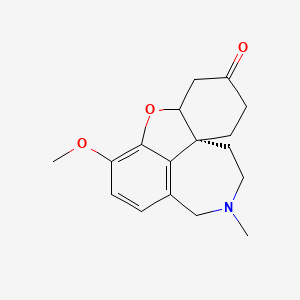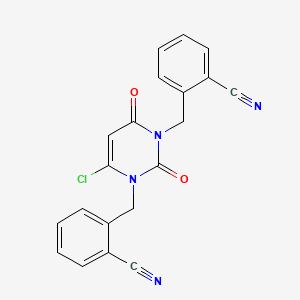
Emtricitabine Related Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An impurity of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection in adults and children.
Applications De Recherche Scientifique
Characterization and Quantification
- Impurity Profiling : Impurity profiling of Emtricitabine (FTC) using liquid chromatography-mass spectrometry (LC-MS) has enabled the characterization of several impurities, including Emtricitabine Related Impurity 1, which were previously uncharacterized (Pendela et al., 2010).
- Simultaneous Quantification : Development of a reversed phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantification of emtricitabine and tenofovir related impurities, including Emtricitabine Related Impurity 1, in pharmaceutical dosage forms (Patel et al., 2021).
Stability and Degradation Analysis
- Stability-Indicating Method : A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for the assay and determination of emtricitabine and related impurities, indicating its susceptibility to degradation under certain conditions (Seshachalam et al., 2007).
- Degradation Substance Determination : New HPLC methods have been established for stability-indicating assays and quantification of emtricitabine and its related substances, showing significant degradation under various stress conditions (Hamarapurkar & Parate, 2013).
Detection and Analysis of Genotoxic Impurities
- Detection of Genotoxic Impurities : A sensitive LC/MS/MS method was developed for the determination of Alkyl methanesulfonate impurities in Emtricitabine, highlighting the importance of detecting potential genotoxic impurities (PGIs) in pharmaceutical ingredients (Kakadiya et al., 2011).
Pharmacokinetic Studies
- Population Pharmacokinetics : Studies on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients, including the influence of renal function on its disposition, are crucial for understanding the dynamics of the drug and its impurities in the human body (Valade et al., 2014).
Comprehensive Analysis of Emtricitabine
- Efficacy and Safety Studies : Research comparing the efficacy and safety of emtricitabine with other drugs, such as tenofovir disoproxil fumarate, provides a broader context for understanding the therapeutic role and potential implications of its impurities (Gallant et al., 2016).
Propriétés
Numéro CAS |
3790-05-0 |
|---|---|
Nom du produit |
Emtricitabine Related Impurity 1 |
Formule moléculaire |
C8H9FN2O4S |
Poids moléculaire |
248.23 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- 2,4(1H,3H)-Pyrimidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
